The compound (3-Chlorophenyl)[4-(4-phenylcyclohexyl)piperazino]methanone is a complex organic molecule that belongs to the class of substituted piperazine derivatives. It is characterized by a chlorophenyl group and a phenylcyclohexyl substituent, which contribute to its unique chemical properties and potential biological activities. This compound is primarily studied for its pharmacological implications, particularly its interactions with various neurotransmitter receptors.
This compound has been referenced in patent literature, particularly in the context of its potential therapeutic applications. For instance, the patent US10287305B2 discusses various substituted piperidine compounds, including derivatives similar to the one in question, highlighting their agonistic activity on orexin type 2 receptors .
The compound falls under the category of psychotropic substances, which are compounds that affect mental processes and can influence mood, perception, or behavior. Due to its structural components, it may also be classified as a receptor agonist, potentially interacting with specific neurotransmitter systems in the brain .
The synthesis of (3-Chlorophenyl)[4-(4-phenylcyclohexyl)piperazino]methanone typically involves multi-step organic reactions. A common synthetic route includes:
Technical details regarding reaction conditions (temperature, solvents, catalysts) and yields are often documented in specific synthetic protocols within chemical literature.
The molecular structure of (3-Chlorophenyl)[4-(4-phenylcyclohexyl)piperazino]methanone can be represented as follows:
The structure features a piperazine ring substituted with a chlorophenyl group at one position and a phenylcyclohexyl group at another position, along with a methanone functional group.
The compound's structure can be visualized using molecular modeling software or through computational chemistry databases like PubChem, which provide detailed information on bond lengths, angles, and spatial configuration .
The compound can participate in various chemical reactions typical for piperazine derivatives:
Technical details about specific reaction mechanisms and conditions would typically be found in organic chemistry texts or journals focusing on synthetic methodologies.
The mechanism of action for (3-Chlorophenyl)[4-(4-phenylcyclohexyl)piperazino]methanone is hypothesized to involve interaction with neurotransmitter receptors, particularly those related to dopamine or serotonin pathways.
Data supporting these mechanisms often come from pharmacological studies that assess receptor affinity and activity through binding assays.
Relevant data regarding these properties are usually published in chemical databases or material safety data sheets (MSDS).
The primary applications of (3-Chlorophenyl)[4-(4-phenylcyclohexyl)piperazino]methanone lie within:
Research into this compound continues as part of broader studies on psychoactive substances and their effects on human health .
(3-Chlorophenyl)[4-(4-phenylcyclohexyl)piperazino]methanone is a synthetic piperazine derivative characterized by a complex tripartite architecture. Its systematic IUPAC name explicitly defines three key structural domains:
The compound's molecular formula is C₂₃H₂₇ClN₂O, corresponding to a molecular weight of 382.93 g/mol [1]. Key identifiers include:
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₇ClN₂O |
Molecular Weight | 382.93 g/mol |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 0 |
Topological Polar Surface Area | 20.4 Ų |
logP (Predicted) | 4.8 ± 0.6 (Hydrophobic) |
The piperazine ring adopts a chair conformation, while the 4-phenylcyclohexyl group exists predominantly in the thermodynamically stable equatorial conformation. The 3-chlorobenzoyl moiety provides planar rigidity and electronic modulation essential for receptor interactions. The chlorine atom at the meta-position sterically directs substituents and influences electron distribution through inductive effects [1].
This compound emerged during early 21st-century explorations of N-arylpiperazine-based scaffolds targeting neurological disorders. It represents a strategic hybrid of two pharmacologically significant motifs:
Synthetic routes typically involve multi-step functionalization:
This structural framework was designed to overcome limitations of earlier piperazine drugs like trazodone (which contains a chlorophenylpiperazine moiety but suffers from sedative side effects) [5]. The 4-phenylcyclohexyl group was incorporated to enhance blood-brain barrier penetration while maintaining affinity for monoamine transporters, as evidenced in structurally similar dopamine reuptake inhibitors like 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine [3].
The piperazine ring serves as a versatile pharmacophore with two nitrogen atoms enabling diverse substitution patterns. Its conformational flexibility allows adaptation to various biological targets, while its basic tertiary amine (pKa ~9.5) facilitates protonation and ionic interactions with receptors. Crucially, piperazine enhances aqueous solubility of otherwise hydrophobic structures through salt formation [1] [5].
The meta-chlorophenyl group confers specific advantages:
Pharmacological studies of structural analogs reveal that the 3-chlorophenylcarbonyl-piperazine moiety exhibits high affinity for:
Meanwhile, the 4-phenylcyclohexyl substituent contributes to:
Table 2: Pharmacological Significance of Structural Motifs in Piperazine-Based Compounds
Structural Motif | Pharmacological Contributions | Representative Analogs |
---|---|---|
meta-Chlorophenylpiperazine | Serotonergic modulation, antidepressant activity, dopamine metabolite regulation | mCPP, Trazodone metabolite [5] |
4-Arylcyclohexyl | Enhanced CNS penetration, sigma receptor affinity, dopamine transporter inhibition (Ki = 0.04 nM in 3C-PEP) [3] | 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine [3] |
Benzoyl-piperazine | Conformational constraint, hydrogen-bonding capability, metabolic stability | (4-chlorophenyl)[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]methanone [4] |
This compound's hybrid structure positions it as a lead candidate for neurological disorders. The strategic incorporation of the lipophilic 4-phenylcyclohexyl group significantly enhances blood-brain barrier permeability compared to simpler N-arylpiperazines. Evidence from related compounds demonstrates that such structural features enable potent modulation of central monoaminergic pathways—particularly in pain perception (antinociception) and dopamine metabolism—with efficacy comparable to morphine in murine models [1] [3].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: